molecular formula C10H8N2O3 B1370864 6-Methoxy-1,5-naphthyridine-4-carboxylic acid

6-Methoxy-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B1370864
M. Wt: 204.18 g/mol
InChI Key: PLMVZIBVXVPVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,5-naphthyridine-4-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

6-Methoxy-1,5-naphthyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxy-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methoxy-1,5-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5H,1H3,(H,13,14)

InChI Key

PLMVZIBVXVPVSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)C(=O)O

Origin of Product

United States

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